Methyl phenyl carbonate

概要

説明

Synthesis Analysis

The synthesis of MPC can be achieved through the reaction between dimethyl carbonate and diphenyl carbonate, with optimal conditions involving a 1:1 molar ratio, a reaction temperature of 154°C, and a duration of 9 hours using Bu2SnO as the catalyst, yielding a product rate of 52.3% (Zhou, 2011). Additionally, methyl formate has been utilized as a carbonylating agent in the production of MPC from phenol, showcasing its efficiency and green chemistry aspect by avoiding toxic CO gas (Yalfani et al., 2013).

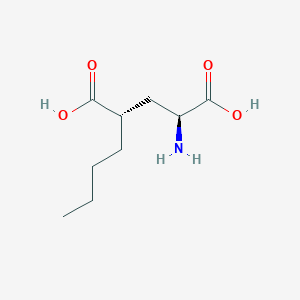

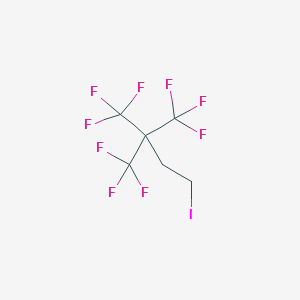

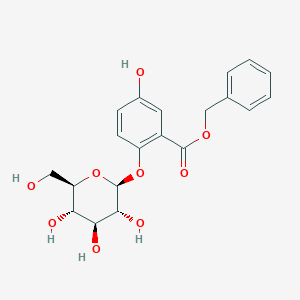

Molecular Structure Analysis

The structure of MPC has been characterized through various spectroscopic methods, including 1H NMR, indicating the molecular integrity and the presence of distinct functional groups relevant to its chemical identity and reactivity.

Chemical Reactions and Properties

MPC exhibits significant carbomethoxylating reactivity towards aromatic amines under mild conditions in the presence of group 3 metal (Sc, La) triflate catalysts. This reactivity is crucial for applications in carbamation processes, demonstrating MPC's versatility as a reagent (Distaso & Quaranta, 2004).

Physical Properties Analysis

The physical properties, such as solid-liquid equilibria and temperature dependence of densities, refractive indices, and kinematic viscosities of systems containing MPC, have been determined. These studies provide essential data for the separation design and synthesis process optimization (Shin et al., 2014).

Chemical Properties Analysis

MPC's chemical properties, particularly its role in CO2 capture and conversion into valuable chemicals, underline its environmental and industrial significance. A notable process involves the carbonylation of phenol with CO2 and methanol, showcasing a sustainable and eco-friendly technique for MPC production (Zheng et al., 2021).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Chemical Engineering and Catalysis .

Summary of the Application

Methyl phenyl carbonate (MPC) is used in the production of diphenyl carbonate (DPC), a versatile industrial chemical. The transformation of MPC to DPC is a key step in this process .

Methods of Application or Experimental Procedures

A series of Pb-based catalysts over MgO, ZrO2, SiO2, TiO2, and Al2O3 were prepared to investigate the effect of the support materials on the physicochemical properties and catalytic performances for the conversion of MPC to DPC . The catalysts were characterized by XRD, BET, TEM, XPS, ICP-OES, H2-TPR, Py-IR, and NH3-TPD .

Results or Outcomes

The results showed that the nature of the support affected the structural properties and catalytic performances. Pb was dispersed better on SiO2, TiO2, ZrO2, and MgO than on Al2O3, and showed stronger metal-support interaction over MgO and ZrO2 . The activity results revealed that PbO/MgO and PbO/ZrO2 exhibited higher catalytic activities because they contained higher Pb dispersion and more Lewis acid sites .

Synthesis of m-Aryloxy Phenols

Specific Scientific Field

This application falls under the field of Organic Chemistry and Material Science .

Summary of the Application

Methyl phenyl carbonate (MPC) is used in the synthesis of m-aryloxy phenols, which are important compounds with a wide range of applications .

Methods of Application or Experimental Procedures

Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

Results or Outcomes

m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Preparation of PbZr Nanocomposite Catalysts

Specific Scientific Field

This application falls under the field of Chemical Engineering and Catalysis .

Summary of the Application

Methyl phenyl carbonate (MPC) is used in the preparation of PbZr nanocomposite catalysts, which are highly effective in the transformation of MPC to diphenyl carbonate (DPC) .

Methods of Application or Experimental Procedures

Among the catalysts, PbZr–NH4OH represented the best catalytic performance and superior stability, indicating that NH4OH was more favorable compared with sodium hydroxide, ammonium carbonate, and urea .

Results or Outcomes

The research provides a valuable reference in a wide range of applications of nanocomposite preparation for the effective and clean production .

Safety And Hazards

将来の方向性

特性

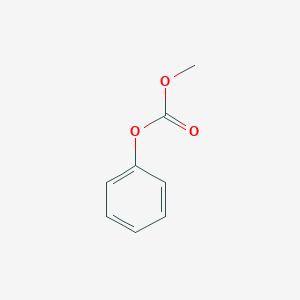

IUPAC Name |

methyl phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBFPVLHGVYOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159247 | |

| Record name | Carbonic acid, methyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl phenyl carbonate | |

CAS RN |

13509-27-8 | |

| Record name | Carbonic acid, methyl phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, methyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。